5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Overview
Description
MMV011099 is a compound identified through the Malaria Box initiative, which aims to discover new antimalarial drugs. This compound has shown promising activity against the malaria parasite, Plasmodium falciparum, making it a potential candidate for further drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV011099 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of MMV011099.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of MMV011099 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and implementing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MMV011099 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
MMV011099 has several scientific research applications, particularly in the field of antimalarial drug development . Some of its key applications include:
Chemistry: Used as a reference compound in the study of new synthetic methods and reaction mechanisms.
Biology: Investigated for its effects on the malaria parasite and its potential as a therapeutic agent.
Medicine: Explored as a candidate for the development of new antimalarial drugs.
Industry: Potentially used in the production of antimalarial medications and related research.
Mechanism of Action
The mechanism of action of MMV011099 involves its interaction with specific molecular targets within the malaria parasite . The compound disrupts essential biological pathways, leading to the inhibition of parasite growth and replication. Key molecular targets include enzymes involved in the parasite’s metabolic processes.
Comparison with Similar Compounds
MMV011099 can be compared with other antimalarial compounds identified through the Malaria Box initiative . Some similar compounds include:
MMV000563: Another compound with antimalarial activity, but with different molecular targets.
MMV006188: Similar in structure but exhibits different pharmacological properties.
MMV007875: Shares some structural features with MMV011099 but has a distinct mechanism of action.
MMV011099 stands out due to its unique combination of high potency and selectivity against the malaria parasite, making it a promising candidate for further development.
Properties
IUPAC Name |
5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-11-8-15(21-16(19-11)17-10-18-21)20-14-7-6-12-4-2-3-5-13(12)9-14/h2-10,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVMVODGPNYYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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